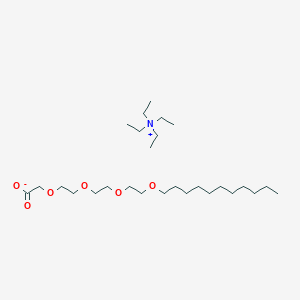
1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .
Industrial Production Methods: Industrial production of piperazine derivatives often employs methods such as the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups. These methods are chosen for their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antidepressant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .
Comparación Con Compuestos Similares
Piperazine: A simpler structure with similar biological activities.
Morpholine: Another six-membered nitrogen heterocycle with distinct pharmacological properties.
Piperidine: A related compound with a different nitrogen atom arrangement.
Uniqueness: 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
626218-86-8 |
|---|---|
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
benzyl 4-(2-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-14-17-8-4-5-9-18(17)20-10-12-21(13-11-20)19(23)24-15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
Clave InChI |
IQBNARPYLLLEOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2C=O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)-](/img/structure/B12585621.png)
![3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene](/img/structure/B12585624.png)
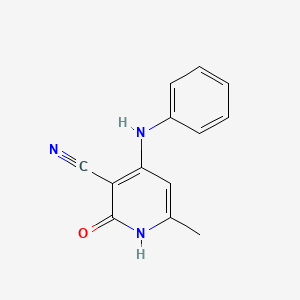
![2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane](/img/structure/B12585626.png)

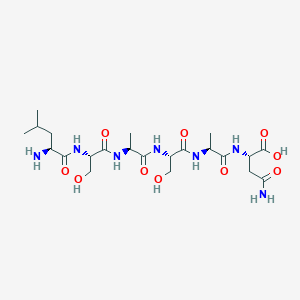
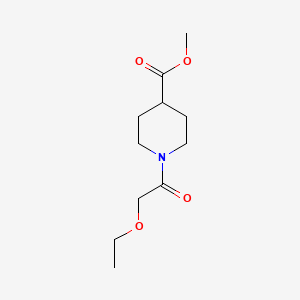
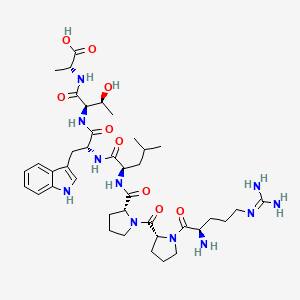
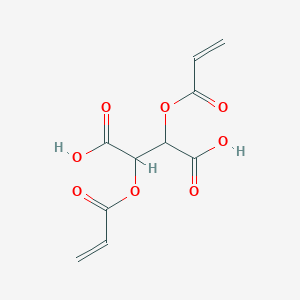
![2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585669.png)
![2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)](/img/structure/B12585674.png)
